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molecular formula C18H21N5 B8643475 4-[6-(4-Isopropylpiperazin-1-yl)pyridazin-3-yl]benzonitrile CAS No. 837396-37-9

4-[6-(4-Isopropylpiperazin-1-yl)pyridazin-3-yl]benzonitrile

Cat. No. B8643475
M. Wt: 307.4 g/mol
InChI Key: DJBYOQBSOYEGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07294626B2

Procedure details

A suspension of 4-(6-chloro-pyridazin-3-yl)-benzonitrile (1 g, 4.64 mmol; prepared as described in U.S. Pat. No. 4,112,095), isopropylpiperazine (0.654 g, 5.1 mmol), DIPEA (1.199 g, 9.27 mmol) and 4-(dimethylamino)pyridine (0.057 g, 0.464 mmol) in DMSO (4 ml) was stirred and heated to 100° C. for 20 h. After cooling to room temperature, the mixture was diluted with dichloromethane (25 ml) and water (35 ml) and stirred for 5 min. The organic phase was separated, washed with water (50 ml) and brine (50 ml), and acidified to pH 2 by addition of 1 N hydrochloric acid. The mixture was extracted with water (30 ml), and the aqueous phase was washed with dichloromethane (10 ml) and concentrated in vacuo to give a solid, which was collected and stripped with ethanol to afford the title compound as a crystalline hydrochloride (1.33 g, 76%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.654 g
Type
reactant
Reaction Step Two
Name
Quantity
1.199 g
Type
reactant
Reaction Step Two
Quantity
0.057 g
Type
catalyst
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[N:6][C:5]([C:8]2[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[CH:16]([N:19]1[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1)([CH3:18])[CH3:17].CCN(C(C)C)C(C)C>CN(C)C1C=CN=CC=1.CS(C)=O.ClCCl.O>[CH:16]([N:19]1[CH2:24][CH2:23][N:22]([C:2]2[N:7]=[N:6][C:5]([C:8]3[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=3)=[CH:4][CH:3]=2)[CH2:21][CH2:20]1)([CH3:18])[CH3:17].[ClH:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(N=N1)C1=CC=C(C#N)C=C1
Step Two
Name
Quantity
0.654 g
Type
reactant
Smiles
C(C)(C)N1CCNCC1
Name
Quantity
1.199 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0.057 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
4 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
35 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water (50 ml) and brine (50 ml)
ADDITION
Type
ADDITION
Details
acidified to pH 2 by addition of 1 N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with water (30 ml)
WASH
Type
WASH
Details
the aqueous phase was washed with dichloromethane (10 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid, which
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(C)N1CCN(CC1)C1=CC=C(N=N1)C1=CC=C(C#N)C=C1
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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